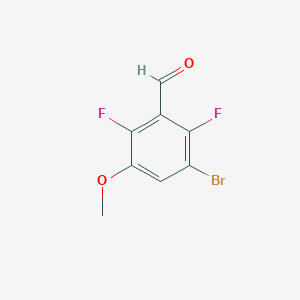
2-(3-Methoxyoxetan-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyoxetan-3-yl)ethan-1-ol is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methoxy group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyoxetan-3-yl)ethan-1-ol typically involves the reaction of 3-methoxyoxetane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the oxetane ring and the subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are employed in industrial settings, with modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyoxetan-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxetane ring can be reduced to form a linear ether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of linear ethers.
Substitution: Formation of substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxyoxetan-3-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyoxetan-3-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxyoxetan-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(3-Ethoxyoxetan-3-yl)ethan-1-ol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(3-Methoxyoxetan-3-yl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-(3-methoxyoxetan-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-6(2-3-7)4-9-5-6/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUNHKACBUEYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(COC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Cycloheptyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318241.png)






![2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B6318290.png)



![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine](/img/structure/B6318341.png)
![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B6318348.png)
